FASN Biochemical Inhibition: Phenyl vs. 4-Nitrophenyl Analogs
In a FASN biochemical assay using enzyme isolated from SKBr3 human breast cancer cells, the unsubstituted 4-phenylpiperazine derivative (target compound) demonstrated an IC₅₀ of 480 nM [1]. By contrast, a closely related analog bearing a 4-nitrophenyl group on the piperazine ring exhibited an IC₅₀ of 58 nM under the same assay conditions, representing an approximately 8.3-fold improvement in potency [2]. This quantifies the sensitivity of FASN inhibition to the aryl substitution pattern directly relevant to SAR campaigns where the unsubstituted phenyl variant serves as a critical baseline control.
| Evidence Dimension | FASN enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | 480 nM (2,2-dimethyl-3-[(4-phenylpiperazin-1-yl)carbonyl]cyclopropanecarboxylic acid) |
| Comparator Or Baseline | 58 nM (2,2-dimethyl-3-[(4-(4-nitrophenyl)piperazin-1-yl)carbonyl]cyclopropanecarboxylic acid; BindingDB BDBM50426434 / CHEMBL2322359) |
| Quantified Difference | ~8.3-fold lower potency for the unsubstituted phenyl compound |
| Conditions | FASN enzyme isolated from SKBr3 cells; biochemical activity assay measuring co-enzyme A release |
Why This Matters
This differential defines the unsubstituted phenyl compound as an essential low-potency control for establishing the SAR contribution of the 4-nitro group in phenylpiperazine-based FASN inhibitor series.
- [1] BindingDB Entry BDBM50426428 (CHEMBL2322365). Affinity Data: IC₅₀ 480 nM. Assay: FASN biochemical activity, enzyme isolated from SKBr3 cells. Source: US20250017938. View Source
- [2] BindingDB Entry BDBM50426434 (CHEMBL2322359). Affinity Data: IC₅₀ 58 nM (human FASN). Assay: Inhibition of human FASN assessed as release of co-enzyme A. Source: 3-V Biosciences US Patent. View Source
